molecular formula C10H14N2O B15322694 2-(2-Methoxy-5-methylphenyl)acetimidamide

2-(2-Methoxy-5-methylphenyl)acetimidamide

Cat. No.: B15322694
M. Wt: 178.23 g/mol
InChI Key: NUESIHZCLJDTPO-UHFFFAOYSA-N
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Description

2-(2-Methoxy-5-methylphenyl)acetimidamide is an organic compound with the molecular formula C10H14N2O It is a derivative of acetimidamide, featuring a methoxy and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-5-methylphenyl)acetimidamide typically involves the reaction of 2-methoxy-5-methylbenzaldehyde with ammonium acetate and acetic anhydride. The reaction is carried out under reflux conditions, followed by purification through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-5-methylphenyl)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The imidamide group can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Products may include 2-(2-methoxy-5-methylphenyl)acetic acid.

    Reduction: Products may include 2-(2-methoxy-5-methylphenyl)ethylamine.

    Substitution: Products may include brominated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(2-Methoxy-5-methylphenyl)acetimidamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active compounds.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-5-methylphenyl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity. The imidamide group can form hydrogen bonds or ionic interactions with target molecules, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-methylphenylacetamide
  • 2-Methoxy-5-methylphenylacetic acid
  • 2-Methoxy-5-methylphenylamine

Uniqueness

2-(2-Methoxy-5-methylphenyl)acetimidamide is unique due to the presence of the imidamide group, which imparts distinct chemical and biological properties. This group allows for specific interactions with molecular targets that are not possible with similar compounds lacking the imidamide functionality.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-(2-methoxy-5-methylphenyl)ethanimidamide

InChI

InChI=1S/C10H14N2O/c1-7-3-4-9(13-2)8(5-7)6-10(11)12/h3-5H,6H2,1-2H3,(H3,11,12)

InChI Key

NUESIHZCLJDTPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)CC(=N)N

Origin of Product

United States

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